REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3](OCC)=O.C=O.[C:14]([O-:17])(=[O:16])C.[K+].[C:19](O)(=O)[CH3:20]>O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH2:19]([O:17][C:14]([CH:3]=[CH:2][C:1]([O:9][CH2:10][CH3:11])=[O:8])=[O:16])[CH3:20] |f:2.3,5.6.7.8|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
potassium acetate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 90° to 100° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Acetic acid was removed from the reaction mixture under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was evaporated under reduced pressure
|
Name
|
bis(ethoxycarbonyl)ethylene
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3](OCC)=O.C=O.[C:14]([O-:17])(=[O:16])C.[K+].[C:19](O)(=O)[CH3:20]>O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH2:19]([O:17][C:14]([CH:3]=[CH:2][C:1]([O:9][CH2:10][CH3:11])=[O:8])=[O:16])[CH3:20] |f:2.3,5.6.7.8|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
potassium acetate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 90° to 100° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Acetic acid was removed from the reaction mixture under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was evaporated under reduced pressure
|
Name
|
bis(ethoxycarbonyl)ethylene
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |